(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate (IPMCHDA) is an organic compound with a wide range of applications in scientific research. It is a cyclic ester derived from cyclohexanol and 2,2-dihydroxyacetic acid. IPMCHDA is a colorless, water-soluble compound, and is known for its ability to form complexes with various metal ions. It is used in a variety of research applications, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a chelating agent.
Mechanism of Action
Target of Action
L-Menthyl Glyoxylate Hydrate, also known as (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate, is primarily used as a pharmaceutical intermediate in the synthesis of antiretroviral drugs . The primary targets of this compound are the enzymes involved in the synthesis of these drugs, particularly those used in the treatment of AIDS/HIV .
Mode of Action
The compound acts as a chiral auxiliary in the enantioselective synthesis of antiretroviral drugs . It is obtained by reacting menthol with carboxyl derivatives, such as glyoxyl acid, maleic anhydride, and fumaric acid . The resulting changes include the formation of key intermediates in the synthesis of antiretroviral drugs .
Biochemical Pathways
The biochemical pathways affected by L-Menthyl Glyoxylate Hydrate involve the synthesis of antiretroviral drugs . These pathways include the esterification of menthol with maleic anhydride or fumaric acid, followed by ozonolysis and hydration . The downstream effects include the production of key intermediates for the synthesis of antiretroviral drugs .
Result of Action
The molecular and cellular effects of L-Menthyl Glyoxylate Hydrate’s action are primarily seen in its role in the synthesis of antiretroviral drugs . These drugs, once synthesized, can inhibit the replication of HIV, thereby helping to manage the symptoms of AIDS .
properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZMJRSMHQDFIT-KXUCPTDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920630 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111969-64-3 | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 2,2-dihydroxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111969-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2S-Isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111969643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2S-isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid, 2,2-dihydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the advantages of using heteropoly acids as catalysts in the synthesis of L-Menthyl glyoxylate hydrate?
A1: Heteropoly acids offer a unique combination of advantages in the synthesis of L-Menthyl glyoxylate hydrate []. They exhibit the benefits of both liquid and solid acid catalysts. This dual nature allows for efficient interaction with reactants in the liquid phase while also permitting easy separation and recovery like solid catalysts. Additionally, the use of heteropoly acids contributes to a cleaner production process. The organic layer containing the desired product can be easily separated, minimizing the need for extensive pH adjustments and reducing waste acid and salt emissions [].
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